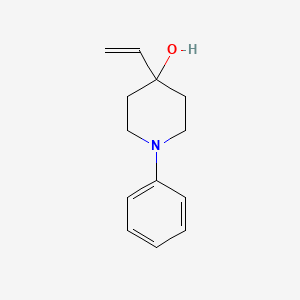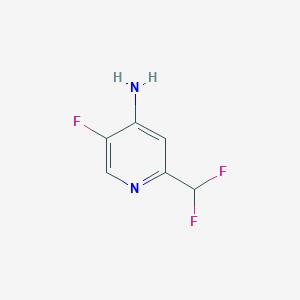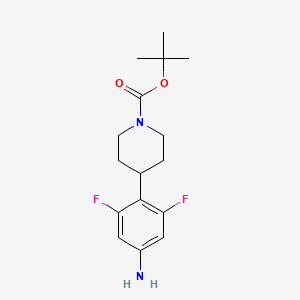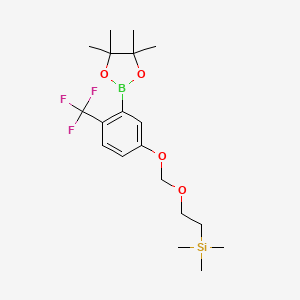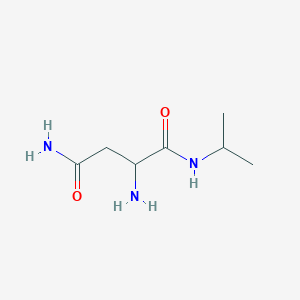
N~1~-isopropylaspartamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-isopropylaspartamide hydrochloride is a synthetic compound known for its unique properties and applications in various scientific fields. It is a thermoresponsive polymer that undergoes a reversible phase transition in response to changes in temperature
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-isopropylaspartamide hydrochloride typically involves the reaction of aspartic acid with isopropylamine in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. The reaction can be represented as follows:
Aspartic Acid+Isopropylamine+HCl→N 1 -isopropylaspartamide hydrochloride
Industrial Production Methods
Industrial production of N1-isopropylaspartamide hydrochloride involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes the purification of the product through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-isopropylaspartamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
N~1~-isopropylaspartamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a thermoresponsive polymer in various chemical processes and reactions.
Biology: Employed in the study of biological systems and processes due to its unique properties.
Medicine: Investigated for potential therapeutic applications and drug delivery systems.
Industry: Utilized in the production of specialized materials and products due to its unique phase transition properties.
Wirkmechanismus
The mechanism of action of N1-isopropylaspartamide hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound’s thermoresponsive nature allows it to undergo phase transitions in response to temperature changes, which can be exploited in various applications. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-isopropylacrylamide: Another thermoresponsive polymer with similar properties.
Poly(N-isopropylacrylamide): A polymer with comparable phase transition behavior.
Uniqueness
N~1~-isopropylaspartamide hydrochloride is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its ability to undergo reversible phase transitions in response to temperature changes makes it particularly valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H15N3O2 |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
2-amino-N-propan-2-ylbutanediamide |
InChI |
InChI=1S/C7H15N3O2/c1-4(2)10-7(12)5(8)3-6(9)11/h4-5H,3,8H2,1-2H3,(H2,9,11)(H,10,12) |
InChI-Schlüssel |
RIIIQWXLBGQIRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)C(CC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13912273.png)
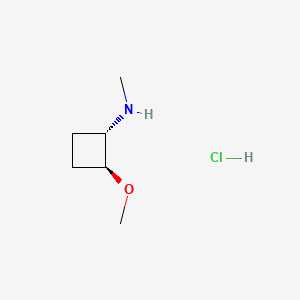
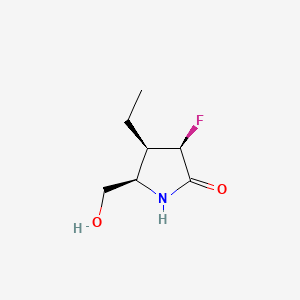

![5-Bromothieno[2,3-d]thiazole](/img/structure/B13912285.png)
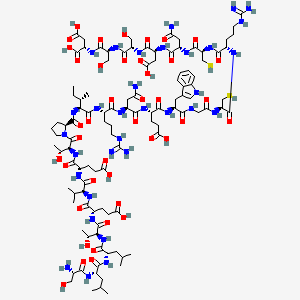
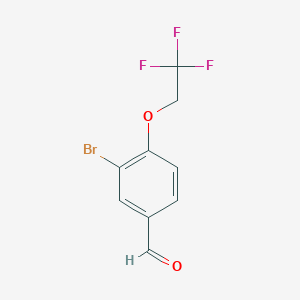
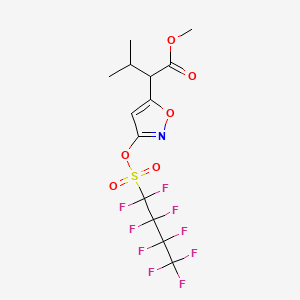
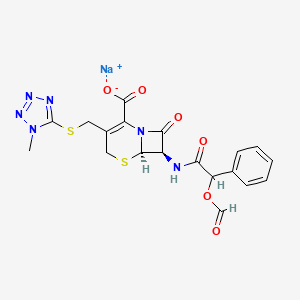
![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13912332.png)
